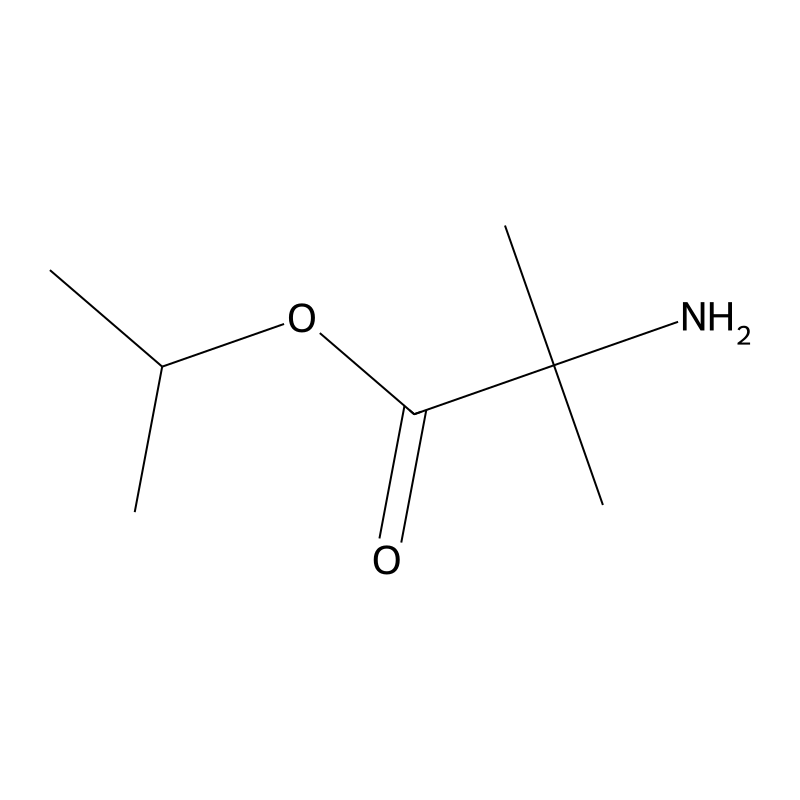

Propan-2-yl 2-amino-2-methylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Propan-2-yl 2-amino-2-methylpropanoate, also known as isopropyl 2-amino-2-methylpropanoate, is an organic compound with the molecular formula . This compound features a propan-2-yl group attached to a 2-amino-2-methylpropanoate moiety. It is characterized by its amine functional group, which imparts unique chemical properties conducive to various applications in organic synthesis and pharmaceuticals. The compound is often used as an intermediate in the synthesis of other organic molecules due to its reactivity and ability to participate in various

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-amino-2-methylpropanoic acid and isopropanol.

- Amine Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler amines.

Several synthesis methods for propan-2-yl 2-amino-2-methylpropanoate have been documented:

- Direct Amination: This method involves the reaction of isopropyl esters with ammonia or amines under catalytic conditions to yield the desired amino ester.

- Transesterification: Isopropanol can be reacted with a suitable amino acid derivative under acidic or basic conditions to produce the amino ester.

- Reduction of Nitriles: Starting from a nitrile precursor, reduction processes can yield the corresponding amine followed by esterification.

Propan-2-yl 2-amino-2-methylpropanoate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.

- Agriculture: The compound may be utilized in the formulation of agrochemicals due to its potential bioactivity.

- Chemical Research: As a versatile building block, it is used in organic synthesis for creating more complex molecules.

- Material Science: Its properties may be harnessed in developing new materials or coatings.

Interaction studies involving propan-2-yl 2-amino-2-methylpropanoate focus on its reactivity with other chemical entities:

- Reactivity with Oxidants: The compound's amino group can react with oxidizing agents, leading to various products.

- Biochemical Interactions: Its potential interactions with enzymes or receptors are of interest for understanding its biological implications.

- Complex Formation: Studies on its ability to form complexes with metal ions could provide insights into its utility in catalysis or material science.

Several compounds share structural features with propan-2-yl 2-amino-2-methylpropanoate, allowing for comparative analysis:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Amino-1-methylpropan-2-ol | Alcohol functional group; used in pharmaceuticals | |

| 3-Amino-3-methylbutanoic acid | Contains a carboxylic acid; involved in metabolic pathways | |

| Isopropylamine | Simple amine; used as a building block in organic synthesis | |

| 4-Aminobutyric acid | Neurotransmitter; important for neurological studies |

Uniqueness

Propan-2-yl 2-amino-2-methylpropanoate stands out due to its specific ester and amino functionalities combined, which allows it to participate in diverse